molecular formula C35H58O11 B1672668 Filipin III CAS No. 480-49-9

Filipin III

Cat. No.: B1672668
CAS No.: 480-49-9
M. Wt: 654.8 g/mol
InChI Key: IMQSIXYSKPIGPD-BWJOQPJXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Filipin III is typically isolated from the fermentation broth of Streptomyces filipinensis. The bacterium is cultured under specific conditions that promote the production of the antibiotic. The fermentation process involves the use of nutrient-rich media, controlled pH, temperature, and aeration to optimize the yield of filimarisin .

Industrial Production Methods: The industrial production of filimarisin involves large-scale fermentation processes. The fermentation broth is subjected to extraction and purification steps to isolate filimarisin. Common solvents used in the extraction process include methanol and ethyl acetate. The purified compound is then dried and stored under appropriate conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Filipin III undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound for specific research applications.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of filimarisin .

Mechanism of Action

Filipin III exerts its effects by binding specifically to sterols, such as cholesterol, in cell membranes. This binding disrupts the membrane structure, leading to increased permeability and cell lysis. The compound forms complexes with cholesterol, which can be visualized using fluorescence microscopy. This property makes filimarisin a valuable tool for studying cholesterol distribution and dynamics within cells .

Comparison with Similar Compounds

Filipin III’s unique fluorescence and specific binding to cholesterol distinguish it from other polyene macrolides, making it a valuable tool in both research and clinical applications.

Properties

CAS No.

480-49-9

Molecular Formula

C35H58O11

Molecular Weight

654.8 g/mol

IUPAC Name

(17Z,19E,21E,23E,25E)-4,6,8,10,12,14,16,27-octahydroxy-3-(1-hydroxyhexyl)-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one

InChI

InChI=1S/C35H58O11/c1-4-5-11-16-31(42)34-33(44)22-29(40)20-27(38)18-25(36)17-26(37)19-28(39)21-32(43)23(2)14-12-9-7-6-8-10-13-15-30(41)24(3)46-35(34)45/h6-10,12-15,24-34,36-44H,4-5,11,16-22H2,1-3H3/b7-6+,10-8+,12-9+,15-13+,23-14-

InChI Key

IMQSIXYSKPIGPD-BWJOQPJXSA-N

SMILES

CCCCCC(C1C(CC(CC(CC(CC(CC(CC(C(=CC=CC=CC=CC=CC(C(OC1=O)C)O)C)O)O)O)O)O)O)O)O

Isomeric SMILES

CCCCCC(C1C(CC(CC(CC(CC(CC(CC(/C(=C\C=C\C=C\C=C\C=C\C(C(OC1=O)C)O)/C)O)O)O)O)O)O)O)O

Canonical SMILES

CCCCCC(C1C(CC(CC(CC(CC(CC(CC(C(=CC=CC=CC=CC=CC(C(OC1=O)C)O)C)O)O)O)O)O)O)O)O

Appearance

Solid powder

Key on ui other cas no.

480-49-9

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Desoxylagosin
Filimarisin
Filipin
Filipin I
Filipin II
Filipin III
Filipin IV
NSC 3364
NSC-3364
NSC3364
U 5956
U-5956
U5956

Origin of Product

United States

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